molecular formula C10H18O B1595818 2,4,6-Trimethyl-1,6-heptadien-4-ol CAS No. 79604-66-3

2,4,6-Trimethyl-1,6-heptadien-4-ol

Cat. No. B1595818
CAS RN: 79604-66-3
M. Wt: 154.25 g/mol
InChI Key: METKJWMTLIYYIQ-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1,6-heptadien-4-ol is a chemical compound with the molecular formula C10H18O . It has a molecular weight of 154.25 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The IUPAC name for this compound is 2,4,6-trimethylhepta-1,6-dien-4-ol . The InChI string, which is a textual identifier for chemical substances, is InChI=1S/C10H18O/c1-8(2)6-10(5,11)7-9(3)4/h11H,1,3,6-7H2,2,4-5H3 . The canonical SMILES (Simplified Molecular Input Line Entry System) representation is CC(=C)CC©(CC(=C)C)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 154.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 154.135765193 g/mol . The topological polar surface area is 20.2 Ų . The heavy atom count is 11 .

Scientific Research Applications

Polymer Synthesis

2,4,6-Trimethyl-1,6-heptadien-4-ol is used in the synthesis of well-defined poly(vinyl alcohol-alt-propenylene) copolymers. This process involves equilibrium ring-opening metathesis polymerization (ROMP) using specific ruthenium metathesis catalysts. The thermodynamic parameters of the polymerization process are supported by computational studies, indicating the potential for tailored polymer synthesis (Tuba, Al‐Hashimi, Bazzi, & Grubbs, 2014).

Organic Synthesis

In organic chemistry, 2,4,6-Trimethyl-1,6-heptadien-4-ol is involved in the synthesis of various organic compounds. For instance, its reactions with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids produce 4-substituted 2-buten-4-olides. Additionally, it participates in the formation of nigrosporalactone, showcasing its versatility in synthetic organic chemistry (Asaoka, Sugimura, & Takei, 1979).

Catalysis

The compound is also explored in the context of catalysis. For example, a camphor derivative of 2,4,6-Trimethyl-1,6-heptadien-4-ol was investigated for its potential to control the addition of organozincs to aldehydes. The study utilized capillary electrophoresis and mass spectrometry to understand the catalytic potential of this compound in organic synthesis (Wiedmer, Riekkola, Degni, & Nevalainen, 2000).

Material Science

In material science, 2,4,6-Trimethyl-1,6-heptadien-4-ol is a precursor for the preparation of unique materials. An example includes the synthesis of polymers with specific functional groups, which are used to explore the effect of cyclic monomer structure on polymerization reactivity and potential applications in areas like dental materials (Albayrak, Sarayli Bilgici, & Avci, 2007).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 2,4,6-Trimethyl-1,6-heptadien-4-ol, like camphor-based amino alcohols, have been studied as potential ligands for reactions crucial in drug synthesis. These studies focus on the enantioselective addition of compounds to aldehydes, which is a critical step in the synthesis of various pharmaceuticals (Nevalainen & Nevalainen, 2001).

properties

IUPAC Name

2,4,6-trimethylhepta-1,6-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)6-10(5,11)7-9(3)4/h11H,1,3,6-7H2,2,4-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKJWMTLIYYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C)(CC(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229794
Record name 2,4,6-Trimethyl-1,6-heptadien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethyl-1,6-heptadien-4-ol

CAS RN

79604-66-3
Record name 2,4,6-Trimethyl-1,6-heptadien-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079604663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethyl-1,6-heptadien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DE Van Sickle - The Journal of Organic Chemistry, 1972 - ACS Publications
2, 4, 6-Trimethylheptane (TMH), a model compound for polypropylene, was autoxidized at 100 and 120; the kinetic behavior of the reaction was studied, and the major products of the …
Number of citations: 50 pubs.acs.org
R Redrouthu, PS Venkatesa, B Zergu - Int. J. Eng. Adv. Technol, 2020 - researchgate.net
The oils extracted from pumpkin seeds have been distinguished as good nutrient vegetable oil. This study aimed to study about the extraction of oils from pumpkin seed oils by Soxhlet …
Number of citations: 3 www.researchgate.net

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